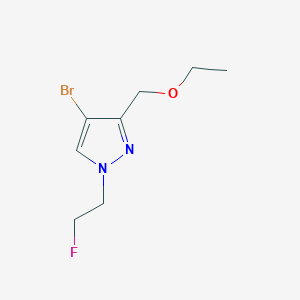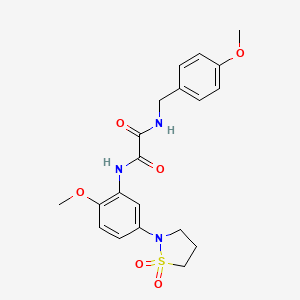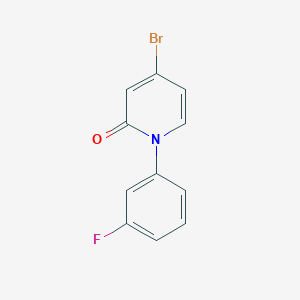![molecular formula C8H8BrN B2400023 4-溴-6,7-二氢-5H-环戊[b]吡啶 CAS No. 881204-65-5](/img/structure/B2400023.png)
4-溴-6,7-二氢-5H-环戊[b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: is a heterocyclic compound with the molecular formula C8H8BrN It is a derivative of cyclopenta[b]pyridine, where a bromine atom is substituted at the fourth position
科学研究应用
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential biological activities, including hypoglycemic activity, calcium channel antagonism, and protein kinase inhibition.
Fluorescent Probes: Some derivatives are used as fluorescent probes in biochemical assays.
Industrial Applications: It is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
作用机制
Target of Action
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes, such as glucose metabolism, calcium ion homeostasis, and cell signaling.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it may inhibit protein kinase FGFR1, which can lead to changes in cell signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its diverse biological activities. For example, it can influence glucose metabolism through its hypoglycemic activity, regulate calcium ion transport via calcium channel antagonism, and alter cell signaling pathways by inhibiting protein kinase FGFR1 .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, its hypoglycemic activity could lead to decreased blood glucose levels, while its antagonism of calcium channels could affect calcium ion transport across cell membranes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets, thereby affecting its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent condensation reactions. One such method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of a base such as triethylamine and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of fully saturated cyclopentane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted cyclopenta[b]pyridine derivatives.
Oxidation Products: Cyclopenta[b]pyridin-5-one analogues.
Reduction Products: Saturated cyclopentane derivatives.
相似化合物的比较
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 2,3-Cyclopentenopyridine
- Cyclopenta[b]pyridin-5-one analogues
Comparison: 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its non-brominated counterparts. The bromine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMPCSZGBHELB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
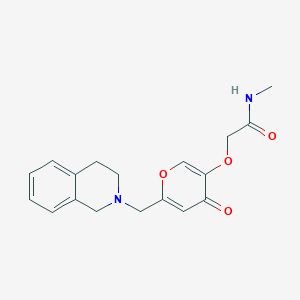
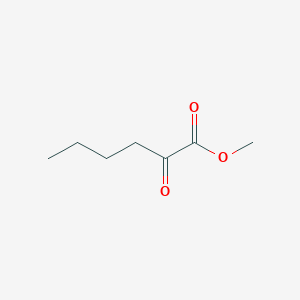
![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

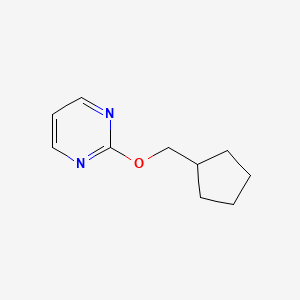

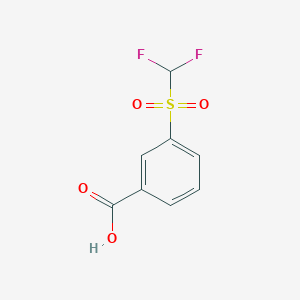

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)
